molecular formula C13H18N4O4 B3031652 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine CAS No. 61100-30-9

4-(6-Morpholino-3-nitro-2-pyridyl)morpholine

Cat. No.: B3031652
CAS No.: 61100-30-9
M. Wt: 294.31 g/mol
InChI Key: FVCHFWZZEKJNOX-UHFFFAOYSA-N
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Description

4-(6-Morpholino-3-nitro-2-pyridyl)morpholine is a chemical compound with the molecular formula C13H18N4O4 and a molar mass of 294.31 g/mol . This compound features a morpholine ring attached to a pyridine ring, which is further substituted with a nitro group. The presence of both morpholine and nitro groups in its structure makes it an interesting compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine typically involves the reaction of 3-nitro-2-chloropyridine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism where the morpholine displaces the chlorine atom on the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(6-Morpholino-3-nitro-2-pyridyl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents such as tin(II) chloride (SnCl2).

    Substitution: The morpholine ring can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst (Pd/C) and tin(II) chloride (SnCl2).

    Substitution: Common nucleophiles include amines, thiols, and other heterocyclic compounds.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-(6-Morpholino-3-nitro-2-pyridyl)morpholine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The morpholine ring can also interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Morpholino-3-nitro-2-pyridyl)amine
  • 4-(6-Morpholino-3-nitro-2-pyridyl)thiol
  • 4-(6-Morpholino-3-nitro-2-pyridyl)ethanol

Uniqueness

4-(6-Morpholino-3-nitro-2-pyridyl)morpholine is unique due to the presence of both morpholine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

4-(6-morpholin-4-yl-5-nitropyridin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4/c18-17(19)11-1-2-12(15-3-7-20-8-4-15)14-13(11)16-5-9-21-10-6-16/h1-2H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCHFWZZEKJNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(C=C2)[N+](=O)[O-])N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371266
Record name 4,4'-(3-Nitropyridine-2,6-diyl)bis(morpholine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61100-30-9
Record name 4,4'-(3-Nitropyridine-2,6-diyl)bis(morpholine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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